molecular formula C10H12N2O2S B11789898 2-(Tetrahydro-2H-thiopyran-4-YL)pyrimidine-5-carboxylic acid

2-(Tetrahydro-2H-thiopyran-4-YL)pyrimidine-5-carboxylic acid

Cat. No.: B11789898
M. Wt: 224.28 g/mol
InChI Key: NIZAVDHIZSLKNX-UHFFFAOYSA-N
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Description

2-(Tetrahydro-2H-thiopyran-4-YL)pyrimidine-5-carboxylic acid is an organic compound that features a pyrimidine ring substituted with a tetrahydrothiopyran group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tetrahydro-2H-thiopyran-4-YL)pyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 2-isothiocyanatoacetate with 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carbonitrile, leading to the formation of the desired pyrimidine derivative . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like p-toluenesulfonic acid at ambient temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(Tetrahydro-2H-thiopyran-4-YL)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the tetrahydrothiopyran ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the pyrimidine ring or the carboxylic acid group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced pyrimidine derivatives, and substituted pyrimidine compounds.

Scientific Research Applications

2-(Tetrahydro-2H-thiopyran-4-YL)pyrimidine-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Tetrahydro-2H-thiopyran-4-YL)pyrimidine-5-carboxylic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or modulation of receptor activity. Further research is needed to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Tetrahydro-2H-thiopyran-4-YL)pyrimidine-5-carboxylic acid is unique due to the combination of the tetrahydrothiopyran ring and the pyrimidine ring with a carboxylic acid group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

Molecular Formula

C10H12N2O2S

Molecular Weight

224.28 g/mol

IUPAC Name

2-(thian-4-yl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C10H12N2O2S/c13-10(14)8-5-11-9(12-6-8)7-1-3-15-4-2-7/h5-7H,1-4H2,(H,13,14)

InChI Key

NIZAVDHIZSLKNX-UHFFFAOYSA-N

Canonical SMILES

C1CSCCC1C2=NC=C(C=N2)C(=O)O

Origin of Product

United States

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